molecular formula C13H10F3NO3 B1486383 Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate CAS No. 1360957-83-0

Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate

Cat. No.: B1486383
CAS No.: 1360957-83-0
M. Wt: 285.22 g/mol
InChI Key: VYCYTMRSZIWYSJ-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a formyl group at the 3-position, a trifluoromethyl group at the 5-position, and an ethyl ester at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group into the indole ring. The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the formylated intermediate. The trifluoromethyl group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might use continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Strong bases (e.g., sodium hydride, NaH), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of hydroxymethyl derivatives

    Substitution: Formation of substituted indole derivatives

Scientific Research Applications

Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

    Ethyl 3-formyl-1H-indole-2-carboxylate: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate:

    3-Formyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid: The ester group is replaced with a carboxylic acid, influencing its solubility and reactivity.

The unique combination of functional groups in this compound makes it a versatile compound with distinct properties and applications.

Properties

IUPAC Name

ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-2-20-12(19)11-9(6-18)8-5-7(13(14,15)16)3-4-10(8)17-11/h3-6,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCYTMRSZIWYSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate
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Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate
Reactant of Route 6
Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate

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